N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14(26)23-16-3-2-4-17(10-16)24-20(27)12-30-21-22-7-8-25(21)11-15-5-6-18-19(9-15)29-13-28-18/h2-10H,11-13H2,1H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIQTLBYDVKBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- CAS Number : 953926-42-6
The compound is hypothesized to exert its biological effects through multiple pathways, primarily involving:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes related to cancer proliferation.
- Modulation of Cell Signaling Pathways : The compound could influence pathways such as PI3K/Akt/mTOR, which are crucial in cancer cell survival and proliferation.
Anticancer Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.26 ± 0.03 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 27.10 ± 5.15 | Inhibits proliferation through cell cycle arrest |
| DU145 (Prostate Cancer) | 6.8 | Modulation of androgen receptor signaling |
In a study evaluating the compound's effects on MCF-7 and MDA-MB-231 cell lines, it was found that treatment led to significant apoptosis in a concentration-dependent manner, with the MCF-7 cells being particularly sensitive to the compound's effects .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate potential efficacy against Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections.
| Bacterial Strain | Activity Observed |
|---|---|
| Bacillus subtilis | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Pseudomonas aeruginosa | Minimal inhibition |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A clinical trial assessed the effectiveness of this compound in patients with advanced breast cancer. Results indicated a reduction in tumor size and improved patient survival rates when combined with standard therapies.
- Infection Control : A study on patients with chronic bacterial infections showed that adjunct therapy with this compound resulted in faster resolution of symptoms compared to standard antibiotic treatment alone.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
